AB-FUBINACA metabolite 3 is a significant metabolite of the synthetic cannabinoid AB-FUBINACA, which is classified as an indazole derivative. This compound has gained attention due to its presence in drug seizures and its psychoactive effects. The chemical structure of AB-FUBINACA metabolite 3 is characterized by a fluorobenzyl group and an indazole core, making it a part of the larger family of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol, the active component of cannabis.
The synthesis of AB-FUBINACA metabolite 3 typically involves metabolic processes rather than direct chemical synthesis. The primary methods for studying its formation include:
In studies utilizing human liver microsomes, AB-FUBINACA was shown to undergo various metabolic pathways, including hydroxylation, hydrolysis, and acyl glucuronidation. These reactions yield several metabolites, including AB-FUBINACA metabolite 3, which can be further analyzed using mass spectrometry to determine their structures and properties .
AB-FUBINACA metabolite 3 primarily forms through metabolic reactions involving:
In vitro studies have demonstrated that AB-FUBINACA exhibits a half-life of approximately 62.6 minutes when incubated with human liver microsomes, indicating its metabolic stability and potential for forming various metabolites during this process .
The mechanism by which AB-FUBINACA metabolite 3 exerts its effects involves interaction with cannabinoid receptors in the central nervous system. The compound mimics natural cannabinoids by binding to these receptors, leading to psychoactive effects similar to those produced by tetrahydrocannabinol.
Data from studies indicate that metabolites like AB-FUBINACA metabolite 3 may retain some activity at cannabinoid receptors, although their potency compared to the parent compound may vary significantly .
AB-FUBINACA metabolite 3 is typically encountered as a solid or solution form, depending on its preparation. Its solubility in organic solvents like methanol indicates its chemical nature as a synthetic organic compound.
These properties are crucial for analytical applications, particularly in toxicology where accurate detection methods are needed .
AB-FUBINACA metabolite 3 serves several scientific purposes:
AB-FUBINACA metabolite 3 is identified as a monohydroxylated derivative resulting from cytochrome P450-mediated oxidation. Its core structure retains the indazole-3-carboxamide scaffold of the parent compound AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) but features a hydroxyl (-OH) group at the tert-butyl moiety of the valinamide side chain. This modification generates a chiral center, yielding two potential stereoisomers (3R-OH and 3S-OH) that require chromatographic separation for differentiation [1] [8].
Fragmentation signatures via liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguish metabolite 3 from other hydroxylated isomers. Key fragments include:
Metabolite | Precursor Ion (m/z) | Characteristic Fragments (m/z) | Site of Hydroxylation |
---|---|---|---|
Parent AB-FUBINACA | 369.2 | 232.1, 145.0, 119.0 | N/A |
Metabolite 3 | 385.2 | 253.1, 145.0, 119.0 | Valinamide tert-butyl |
Indazole-OH metabolite | 385.2 | 248.1, 161.0, 119.0 | Indazole ring |
Fluorobenzyl-OH metabolite | 385.2 | 232.1, 161.0, 135.0 | Fluorobenzyl ring |
Nuclear magnetic resonance (NMR) analyses corroborate the site-specific modification, revealing:
1.2.1. In Vitro Synthesis
Metabolite 3 is generated via incubation of AB-FUBINACA with human liver microsomes (HLM) under NADPH-regenerating conditions. Reaction kinetics reveal:
Chemical synthesis employs stereoselective hydroxylation of the AB-FUBINACA tert-butyl group using:
Metabolite 3 demonstrates matrix-dependent stability:
Matrix | Temperature | Additive | Degradation Half-life (t₁/₂) | Major Degradant |
---|---|---|---|---|
Urine | -20°C | None | >30 days | N-desalkyl derivative |
Urine | 25°C | None | 12 days | Dehydroxylated parent |
Plasma | 37°C | None | 2.3 hours | Carboxylic acid derivative |
Plasma | 37°C | 1% NaF | >24 hours | None detected |
Acetonitrile | -20°C | None | >1 year | N/A |
In organic solvents (e.g., acetonitrile), the metabolite remains stable for >12 months at -20°C when stored in amberized glass vials, while polystyrene containers cause 40% adsorption loss within 4 weeks [2] [4].
Metabolite 3 exhibits altered solubility and partitioning compared to AB-FUBINACA:
Crystallography reveals a hydrogen-bonded dimeric structure in the solid state, with O-H···O=C interactions (bond length: 2.68 Å) stabilizing the lattice [8].
Infrared spectroscopy (ATR-FTIR) shows key bands at:
High-resolution mass spectrometry (HRMS) provides the exact mass:
NMR assignments in methanol-d₄ include:
Technique | Key Parameters | Identification Significance |
---|---|---|
HRMS | m/z 385.1871 [M+H]⁺ (Δ 0.26 ppm) | Confirms molecular formula C₂₀H₂₁FN₄O₃ |
MS/MS | Fragments m/z 253.1, 145.0, 119.0 | Differentiates from ring-hydroxylated isomers |
¹H NMR | δ 1.45 (6H, s), δ 4.87 (1H, s) | Indicates -OH addition to tert-butyl |
ATR-FTIR | 3340 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O) | Confirms hydroxyl and amide functionalities |
Structural Diagram:
AB-FUBINACA Metabolite 3 [1-(4-Fluorobenzyl)-1H-indazol-3-yl]-[(2S)-1-hydroxy-2-methylpropan-2-yl]carboxamide Fluorobenzyl Indazole Hydroxylated tert-butyl │ │ │ ◯ ◯ ◯─OH / \ / \\ / \ F─◯─◯ ◯─CH₂─ ◯─◯═◯ N─N CH₃─C─CH₃ │ │ │ │ | | │ ◯ ◯ ◯ ◯ C═O OH
Figure 1: Structure of AB-FUBINACA metabolite 3 highlighting the site of hydroxylation at the tert-butyl group.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8